(R)-GSK-3685032

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

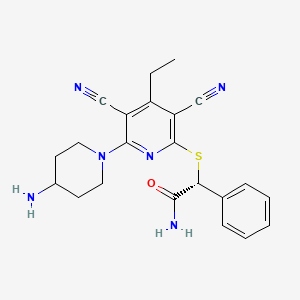

Molecular Formula |

C22H24N6OS |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(2R)-2-[[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethyl-2-pyridinyl]sulfanyl]-2-phenylacetamide |

InChI |

InChI=1S/C22H24N6OS/c1-2-16-17(12-23)21(28-10-8-15(25)9-11-28)27-22(18(16)13-24)30-19(20(26)29)14-6-4-3-5-7-14/h3-7,15,19H,2,8-11,25H2,1H3,(H2,26,29)/t19-/m1/s1 |

InChI Key |

KNKHRZYILDZLRE-LJQANCHMSA-N |

Isomeric SMILES |

CCC1=C(C(=NC(=C1C#N)S[C@H](C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N |

Canonical SMILES |

CCC1=C(C(=NC(=C1C#N)SC(C2=CC=CC=C2)C(=O)N)N3CCC(CC3)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

(R)-GSK-3685032: A Deep Dive into the Mechanism of a First-in-Class DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (R)-GSK-3685032, a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1). The information presented herein is curated from peer-reviewed scientific literature and is intended to support research and development efforts in the field of epigenetics and oncology.

Core Mechanism of Action

This compound is a first-in-class small molecule that selectively inhibits the activity of DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns during cell division.[1][2] Unlike traditional hypomethylating agents that are nucleoside analogs and incorporate into DNA causing toxicity, this compound is a non-covalent, reversible inhibitor.[3][4] Crystallographic studies have revealed that it competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA, thereby blocking the transfer of a methyl group to the newly synthesized DNA strand.[2][5] This selective and reversible inhibition of DNMT1 leads to passive DNA demethylation over successive rounds of DNA replication.[3] The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes and other genes involved in antitumor responses, ultimately inhibiting cancer cell growth.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of this compound.

Table 1: In Vitro Enzymatic Activity and Selectivity

| Target | Assay Type | IC50 (µM) | Selectivity Fold vs. DNMT1 | Reference |

| DNMT1 | Scintillation Proximity Assay (SPA) | 0.036 | - | [2][6] |

| DNMT3A/3L | SPA | >90 | >2500 | [2][6] |

| DNMT3B/3L | SPA | >90 | >2500 | [2][6] |

| Other Methyltransferases (n=34) | Various | >10 | >277 | [2] |

| Kinases (n=369) | Various | >10 | >277 | [2] |

Table 2: In Vitro Cellular Activity

| Cell Lines | Assay Type | Endpoint | Value | Treatment Duration | Reference |

| Panel of 51 Hematologic Cancer Cell Lines | Cell Viability Assay | Median gIC50 | 0.64 µM | 6 days | [7] |

| MV4-11 (AML) | Cell Viability Assay | gIC50 | Decreasing over time | 1-6 days | [7] |

| MV4-11 (AML) | Infinium Methylation EPIC | Global DNA Hypomethylation | 83% maximal response | 4 days (400 nM) | [3][5] |

| Decitabine (comparator) | Infinium Methylation EPIC | Global DNA Hypomethylation | 70% maximal response | 4 days | [3] |

Table 3: In Vivo Efficacy in AML Xenograft Models

| Model | Cell Line | Treatment | Dosing | Outcome | Reference |

| Subcutaneous Xenograft | MV4-11, SKM-1 | This compound | ≥30 mg/kg, s.c., BID | Tumor Regression | [7] |

| Subcutaneous Xenograft | MV4-11, SKM-1 | This compound | 1-45 mg/kg, s.c., BID | Dose-dependent tumor growth inhibition | [3][7] |

Signaling Pathway and Molecular Interactions

The primary signaling pathway affected by this compound is the maintenance of DNA methylation. By inhibiting DNMT1, the drug disrupts the faithful propagation of methylation patterns from parent to daughter DNA strands during replication. This leads to a global reduction in DNA methylation, which can reactivate transcriptionally silenced genes.

References

- 1. dkfz.de [dkfz.de]

- 2. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cancer.gov [cancer.gov]

- 7. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GSK3685032's Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3685032 is a first-in-class, potent, and highly selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] This small molecule has demonstrated robust biological activity, including the induction of DNA hypomethylation, transcriptional activation of genes, and potent cancer cell growth inhibition.[1][3] Its reversible and DNMT1-selective mechanism of action offers a promising therapeutic window, distinguishing it from traditional, non-selective, and irreversible DNA hypomethylating agents like decitabine, with evidence of superior tolerability and efficacy in preclinical models of acute myeloid leukemia (AML).[3][4]

Core Mechanism of Action

GSK3685032 functions as a non-covalent, reversible inhibitor of DNMT1.[1][2] Its primary mechanism involves competing with the DNMT1 active-site loop for access to hemi-methylated DNA.[3][4] By intercalating into the DNA at CpG sites, GSK3685032 displaces this loop, thereby preventing the catalytic activity of DNMT1, which is responsible for maintaining DNA methylation patterns during cell division. This selective inhibition of DNMT1 leads to a passive, replication-dependent demethylation of the genome.

Furthermore, studies have revealed that GSK3685032 and its close analog, GSK3484862, can target DNMT1 for degradation through the ubiquitin-proteasome pathway in a manner that is dependent on the accessory protein UHRF1. This dual action of enzymatic inhibition and protein degradation contributes to its profound and durable hypomethylating effects.

Quantitative Biological Activity

The biological activity of GSK3685032 has been quantified through a series of in vitro and in vivo experiments. The data below is summarized from key studies to provide a clear comparison of its potency and efficacy.

Table 1: In Vitro Enzymatic and Cellular Activity of GSK3685032

| Parameter | Target/Cell Line | Value | Notes |

| IC50 | DNMT1 | 0.036 µM | Non-time-dependent, reversible inhibition.[1] |

| Selectivity | DNMT3A/3L & DNMT3B/3L | >2,500-fold vs DNMT1 | Demonstrates high selectivity for the maintenance methyltransferase. |

| Median Growth IC50 (gIC50) | Panel of 51 hematological cancer cell lines | 0.64 µM | After 6 days of treatment.[1] |

| gIC50 (Time-Course) | MV4-11 (AML cell line) | Decreasing from day 3 to 6 | Indicates a time-dependent anti-proliferative effect.[1] |

Table 2: In Vivo Efficacy of GSK3685032 in AML Xenograft Models

| Animal Model | Treatment | Dosing Schedule | Outcome |

| MV4-11 Subcutaneous Xenograft | GSK3685032 (1-45 mg/kg) | Subcutaneous, twice daily for 28 days | Statistically significant, dose-dependent tumor growth inhibition; regression at ≥30 mg/kg.[1] |

| SKM-1 Subcutaneous Xenograft | GSK3685032 (1-45 mg/kg) | Subcutaneous, twice daily for 28 days | Dose-dependent tumor growth inhibition. |

| Disseminated MV4-11 Model | GSK3685032 (1-45 mg/kg) | Subcutaneous, twice daily for 30 days | Significantly improved survival compared to vehicle and decitabine. |

Signaling Pathways and Downstream Effects

The inhibition of DNMT1 by GSK3685032 initiates a cascade of downstream molecular events, primarily centered around the reactivation of silenced genes.

Experimental Protocols

DNMT1 Inhibition Scintillation Proximity Assay (SPA)

This assay quantifies the inhibition of DNMT1 enzymatic activity.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 1 mM DTT, and 10% glycerol.

-

Enzyme and Substrate Addition: To the reaction buffer, add 2.5 µg of BSA, 3.35 nmol of [³H]S-adenosylmethionine, 5.45 ng of a hemimethylated DNA substrate, and purified human DNMT1 enzyme.

-

Compound Incubation: Add varying concentrations of GSK3685032 or vehicle control (DMSO) to the reaction mixture in a total volume of 25 µl.

-

Reaction Incubation: Incubate the reactions for a specified time (e.g., 60 minutes) at 37°C.

-

Detection: Stop the reaction and measure the incorporation of the tritiated methyl group into the DNA substrate using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a non-linear regression model.

Cell Growth Inhibition Assay (CellTiter-Glo®)

This assay determines the effect of GSK3685032 on the viability of cancer cell lines.

-

Cell Seeding: Plate hematological cancer cell lines (e.g., MV4-11) in 96-well opaque-walled plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of GSK3685032 in culture medium. After 24 hours, add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for up to 6 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Lysis and Signal Generation: At the desired time points, add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the growth inhibition (gIC50) values by normalizing the data to the vehicle-treated controls.

In Vivo Subcutaneous Xenograft Model

This protocol outlines the assessment of GSK3685032's anti-tumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ MV4-11 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer GSK3685032 subcutaneously twice daily at the desired doses (e.g., 1, 5, 15, 30, 45 mg/kg). Administer vehicle control to the control group.

-

Monitoring: Measure tumor volume and body weight twice weekly.

-

Pharmacodynamic Analysis: At specified time points, collect tumor and blood samples for analysis of global DNA methylation levels and complete blood counts.

-

Endpoint: Continue treatment for the specified duration (e.g., 28 days) or until tumors in the control group reach a predetermined size.

Conclusion

GSK3685032 represents a significant advancement in the field of epigenetic therapy. Its selective and reversible inhibition of DNMT1, coupled with a favorable preclinical safety and efficacy profile, positions it as a promising candidate for the treatment of hematological malignancies and potentially other cancers characterized by aberrant DNA methylation. The detailed methodologies provided in this guide are intended to facilitate further research and a deeper understanding of this novel therapeutic agent.

References

- 1. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (R)-GSK-3685032: A Deep Dive into a First-in-Class DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK-3685032 is a pioneering, non-nucleoside, reversible, and highly selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its discovery marks a significant advancement in the field of epigenetics, offering a potent and more tolerable alternative to traditional hypomethylating agents like decitabine and azacitidine.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key molecular interactions, experimental methodologies, and the signaling pathway it modulates.

Executive Summary

This compound emerged from a high-throughput screening of 1.8 million compounds, followed by extensive medicinal chemistry optimization.[1] This effort led to a compound with a remarkable IC50 of 0.036 µM for DNMT1 and over 2,500-fold selectivity against the de novo methyltransferases DNMT3A and DNMT3B.[4][5] The compound acts via a non-covalent mechanism, competing with the DNMT1 active-site loop for binding to hemimethylated DNA, thereby preventing the maintenance of DNA methylation patterns during cell division.[1][6] This targeted action induces robust DNA hypomethylation, leading to the transcriptional activation of silenced genes and subsequent inhibition of cancer cell growth.[5] Preclinical studies in acute myeloid leukemia (AML) models have demonstrated superior tumor regression and improved survival with GSK3685032 compared to decitabine, alongside better in vivo tolerability.[3]

Structure-Activity Relationship (SAR)

The development of GSK3685032 from its initial screening hit involved meticulous optimization of its potency, solubility, and lipophilicity. The core scaffold, a dicyanopyridine moiety, proved to be crucial for its inhibitory activity.[7] While the specific details of every analog tested are proprietary to GlaxoSmithKline, the seminal publication by Pappalardi et al. and associated patents provide insights into the key structural features driving its efficacy and selectivity.

A closely related analog, GSK3484862, shares the dicyanopyridine core and demonstrates potent DNMT1 inhibition.[7] The evolution to GSK3685032 involved modifications to enhance its pharmacokinetic properties and in vivo efficacy.[7] The (R)-enantiomer of GSK-3685032 was identified as the more active stereoisomer.[8]

| Compound | DNMT1 IC50 (µM) | Selectivity vs. DNMT3A/3B | Key Structural Features |

| GSK3685032 | 0.036 [4][5] | >2,500-fold [4] | Dicyanopyridine core with specific substitutions enhancing potency and DMPK properties. |

| GSK3484862 | Potent DNMT1 inhibitor[7] | Selective for DNMT1[7] | Precursor to GSK3685032 with a similar dicyanopyridine scaffold.[7] |

| GSK3510477 | Inactive analog[1] | N/A | A closely related but inactive analog used as a negative control.[1] |

Mechanism of Action and Signaling Pathway

GSK3685032 exerts its therapeutic effect by inhibiting the maintenance of DNA methylation, a key epigenetic modification. In cancer, aberrant hypermethylation of tumor suppressor gene promoters leads to their silencing. By inhibiting DNMT1, GSK3685032 leads to passive demethylation of the genome during successive rounds of DNA replication. This restores the expression of silenced tumor suppressor genes and can induce "viral mimicry" through the re-expression of endogenous retroviruses, triggering an anti-tumor immune response.[1]

Caption: Mechanism of action of GSK3685032 in inhibiting DNMT1.

Experimental Protocols

Detailed experimental protocols for the discovery and characterization of this compound are proprietary. However, based on the published literature, the following methodologies were likely employed.

High-Throughput Enzymatic Assay for DNMT1 Inhibition

This initial screen identified the lead compound from a large chemical library. A typical assay would involve:

-

Reagents: Recombinant human DNMT1, a hemimethylated DNA substrate, S-adenosyl-L-[methyl-³H]-methionine (³H-SAM), and the test compounds.

-

Procedure:

-

DNMT1 enzyme is incubated with the hemimethylated DNA substrate in the presence of the test compound or DMSO (vehicle control).

-

The methylation reaction is initiated by the addition of ³H-SAM.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the DNA is captured, typically on a filter plate.

-

Unincorporated ³H-SAM is washed away.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined from dose-response curves.

Caption: A typical workflow for a high-throughput DNMT1 inhibition assay.

Cellular Assays for Growth Inhibition and DNA Methylation

These assays confirm the on-target effect of the inhibitor in a cellular context.

-

Cell Growth Inhibition Assay:

-

Cell Lines: A panel of cancer cell lines, particularly hematological malignancies like AML, are used.[1]

-

Procedure:

-

Cells are seeded in multi-well plates.

-

Cells are treated with a serial dilution of GSK3685032 or vehicle control.

-

Cell viability is assessed at various time points (e.g., 3 and 6 days) using a colorimetric assay (e.g., MTS or CellTiter-Glo).

-

-

Data Analysis: Growth inhibition curves are generated, and GI50 (concentration for 50% growth inhibition) values are calculated.

-

-

Global DNA Methylation Assay:

-

Procedure:

-

Cancer cells are treated with GSK3685032 for a specified duration.

-

Genomic DNA is isolated.

-

Global DNA methylation levels are quantified using methods such as LUMA (Luminometric Methylation Assay) or ELISA-based kits that detect 5-methylcytosine.

-

-

Data Analysis: The percentage of global methylation is compared between treated and untreated cells.

-

Conclusion and Future Directions

This compound represents a significant breakthrough in the development of epigenetic therapies. Its high potency, selectivity, and favorable safety profile make it a promising candidate for the treatment of hematological malignancies and potentially other cancers. The detailed understanding of its structure-activity relationship and mechanism of action provides a solid foundation for the design of next-generation DNMT1 inhibitors with even greater efficacy and broader therapeutic applications. Further research will likely focus on exploring combination therapies, investigating mechanisms of resistance, and expanding its clinical evaluation in various cancer types.

References

- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. epigentek.com [epigentek.com]

- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. DNMT1 Activity/Inhibition Assay Kit (Fluorometric) (KA1516): Novus Biologicals [novusbio.com]

(R)-GSK-3685032: A Deep Dive into its Selectivity Profile Against DNMT3A/3B

(R)-GSK-3685032 has emerged as a potent and highly selective inhibitor of DNA methyltransferase 1 (DNMT1), a crucial enzyme in the maintenance of DNA methylation patterns and a key target in epigenetic drug discovery. This technical guide provides a comprehensive analysis of the selectivity profile of this compound, with a specific focus on its activity against the de novo methyltransferases DNMT3A and DNMT3B. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.

This compound is a first-in-class, non-nucleoside, reversible inhibitor of DNMT1.[1][2][3][4] Its high selectivity for DNMT1 over other methyltransferases, particularly DNMT3A and DNMT3B, represents a significant advancement in the development of epigenetic modulators with improved therapeutic windows.[1][5][6]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been rigorously evaluated against DNMT1, DNMT3A, and DNMT3B. The compound demonstrates a clear and substantial preference for DNMT1, as summarized in the table below.

| Target Enzyme | IC50 (nM) | Selectivity vs. DNMT1 |

| DNMT1 | 36 | - |

| DNMT3A/3L | >10,000 | >2,500-fold |

| DNMT3B/3L | >10,000 | >2,500-fold |

(Data sourced from multiple independent reports confirming the high selectivity of the compound).[6][7][8]

This remarkable selectivity of over 2,500-fold for DNMT1 compared to the DNMT3 family is a key characteristic of this compound.[6][7] This level of specificity is crucial for minimizing off-target effects and potential toxicities associated with the non-selective inhibition of all DNMTs.[1] Further screening against a broad panel of other methyltransferases has also shown IC50 values greater than 10 µM, underscoring the compound's exceptional selectivity.[6][8]

Signaling Pathways and Mechanism of Action

DNA methylation is a fundamental epigenetic mechanism regulating gene expression. This process is orchestrated by the coordinated action of DNMT enzymes. The following diagram illustrates the canonical DNA methylation pathway and the specific point of intervention for this compound.

As depicted, DNMT1 is primarily responsible for maintaining existing methylation patterns on newly synthesized DNA strands during replication (maintenance methylation). In contrast, DNMT3A and DNMT3B are responsible for establishing new methylation patterns (de novo methylation). By selectively inhibiting DNMT1, this compound leads to a passive, replication-dependent demethylation of the genome, ultimately leading to the reactivation of silenced tumor suppressor genes.[1][2]

Experimental Protocols

The determination of the selectivity profile of this compound relies on robust and well-defined experimental methodologies. The primary assay used for the initial high-throughput screening and subsequent characterization was a biochemical scintillation proximity assay (SPA).[9]

Biochemical Scintillation Proximity Assay (SPA) for DNMT1 Inhibition

This assay quantifies the activity of DNMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a DNA substrate.

Materials:

-

Recombinant human DNMT1, DNMT3A, and DNMT3B enzymes.

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM).

-

Biotinylated, hemimethylated DNA substrate.

-

Streptavidin-coated SPA beads.

-

Assay buffer (e.g., Tris-HCl, DTT, EDTA, NaCl).

-

This compound and other control compounds.

-

Microplates (e.g., 384-well).

Workflow:

Protocol Steps:

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and dispensed into the wells of a microplate.

-

Enzyme Incubation: The respective DNMT enzyme is added to the wells containing the test compound and incubated for a defined period.

-

Reaction Initiation: The methylation reaction is initiated by the addition of a master mix containing the biotinylated, hemimethylated DNA substrate and [³H]-SAM.

-

Reaction Incubation: The plate is incubated at 37°C to allow the enzymatic reaction to proceed.

-

Reaction Termination and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated DNA substrate binds to the beads. When a [³H]-methyl group is incorporated into the DNA, it comes into close proximity with the scintillant in the beads, generating a light signal that is detected by a microplate scintillation counter.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The percentage of inhibition is calculated relative to control wells (no inhibitor), and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays for DNMT Activity

To confirm the biochemical findings in a more physiologically relevant context, cellular assays are employed. These assays typically measure the global DNA methylation levels or the expression of specific methylation-sensitive genes in cells treated with the inhibitor.

Example: Global DNA Methylation Assay (ELISA-based)

Workflow:

Protocol Steps:

-

Cell Treatment: Cancer cell lines are treated with varying concentrations of this compound for a specified duration.

-

DNA Isolation: Genomic DNA is extracted from the treated and untreated cells.

-

ELISA: The extracted DNA is coated onto ELISA plate wells. The level of methylated cytosines (5mC) is detected using a specific primary antibody against 5mC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Quantification: The absorbance is read on a microplate reader, and the amount of 5mC is quantified relative to a standard curve. A decrease in absorbance in treated cells indicates a reduction in global DNA methylation.

Conclusion

This compound stands out as a highly potent and selective inhibitor of DNMT1. Its impressive selectivity profile, with over 2,500-fold greater potency for DNMT1 over DNMT3A and DNMT3B, marks a significant step forward in the development of targeted epigenetic therapies. This high degree of selectivity, elucidated through rigorous biochemical and cellular assays, suggests a potential for a more favorable safety profile compared to non-selective hypomethylating agents. The detailed understanding of its mechanism of action and selectivity provides a strong rationale for its continued investigation as a promising therapeutic agent for various malignancies.

References

- 1. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. drughunter.com [drughunter.com]

- 5. benchchem.com [benchchem.com]

- 6. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

(R)-GSK-3685032: A Technical Guide to its Epigenetic Modulation via DNMT1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GSK-3685032 is the R-enantiomer of GSK-3685032, a potent, first-in-class, reversible, and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Dysregulation of DNA methylation is a key epigenetic driver in cancer, leading to the silencing of tumor suppressor genes.[3][4] Unlike traditional hypomethylating agents (HMAs) such as decitabine and azacitidine, which are nucleoside analogs that incorporate into DNA and irreversibly inhibit all active DNMTs (DNMT1, DNMT3A, and DNMT3B), GSK-3685032 exhibits high selectivity for DNMT1.[2][3][4] This selectivity, combined with its non-covalent, reversible mechanism of action, contributes to its improved tolerability and superior efficacy in preclinical models of acute myeloid leukemia (AML) when compared to traditional HMAs.[3][5][6] This technical guide provides an in-depth overview of the epigenetic modifications induced by this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

GSK-3685032 exerts its effect by directly inhibiting the enzymatic activity of DNMT1.[7] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division by recognizing hemi-methylated DNA and methylating the newly synthesized strand.[3] Crystallographic studies have revealed that GSK-3685032 competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA between two CpG base pairs.[3][4][8] This unique, non-covalent interaction prevents the enzyme from methylating the daughter DNA strand, leading to a passive, replication-dependent demethylation of the genome.[3][6] The result is a robust loss of DNA methylation, leading to the reactivation of silenced genes, including tumor suppressor genes and immune-related genes, and subsequent inhibition of cancer cell growth.[1][9][10]

dot

Quantitative Data

The following tables summarize the key quantitative data for GSK-3685032, the racemate which includes the active (R)-enantiomer.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (µM) | Selectivity vs. DNMT1 | Reference |

| DNMT1 | Cell-free enzymatic assay | 0.036 | - | [1][7][9] |

| DNMT3A/3L | Cell-free enzymatic assay | >100 | >2500-fold | [7][11] |

| DNMT3B/3L | Cell-free enzymatic assay | >100 | >2500-fold | [7][11] |

| Other Methyltransferases | Broad panel | >10 | - | [11] |

Table 2: Cellular Activity

| Cell Lines | Assay Type | Endpoint | Value (µM) | Reference |

| Hematologic Cancer Cell Lines (Panel of 51) | Cell Growth Inhibition (6 days) | Median gIC50 | 0.64 | [9][11] |

| MV4-11 (AML) | Cell Growth Inhibition (6 days) | gIC50 | Decreases over time | [9][10] |

| Leukemia, Lymphoma, Multiple Myeloma Cell Lines | Cell Growth Inhibition (6 days) | Median gIC50 | 0.64 | [10] |

Table 3: In Vivo Efficacy in Mouse Xenograft Models

| Model | Compound | Dosing | Outcome | Reference |

| MV4-11 or SKM-1 (Subcutaneous) | GSK-3685032 | 1-45 mg/kg, s.c., twice daily for 28 days | Dose-dependent tumor growth inhibition with clear regression at ≥30 mg/kg | [9][10] |

| AML Models | GSK-3685032 | Not specified | Superior tumor regression and survival compared to decitabine | [3][4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioactive Scintillation Proximity Assay (SPA) for DNMT Activity

This assay is used to determine the enzymatic activity of DNMT enzymes and the inhibitory potential of compounds like GSK-3685032.

dot

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the DNMT enzyme (e.g., DNMT1), a hemi-methylated 40-mer DNA substrate, and the test compound (GSK-3685032) at various concentrations.[3]

-

Initiation: Initiate the reaction by adding a mixture of S-adenosyl-L-methionine (SAM) and [³H]-SAM.[3]

-

Incubation: Incubate the reaction at room temperature to allow for the enzymatic transfer of the tritiated methyl group from SAM to the DNA substrate.

-

Termination and Detection: Stop the reaction and add SPA beads. The [³H]-methylated DNA binds to the beads, bringing the radioisotope in close proximity to the scintillant embedded in the beads, which results in light emission.

-

Measurement: Quantify the light emission using a scintillation counter. The signal intensity is proportional to the DNMT activity. A decrease in signal in the presence of the test compound indicates inhibition.

Cell Proliferation and Growth Inhibition (gIC50) Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., MV4-11, EOL-1) in microplates at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of GSK-3685032.[9][10]

-

Incubation: Incubate the cells for a specified period (e.g., 3 to 6 days).[9][10]

-

Viability Assessment: At the end of the incubation period, assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the gIC50 (the concentration that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MV4-11 or SKM-1) into immunocompromised mice.[9][10]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Once tumors are established, randomize the mice into vehicle control and treatment groups. Administer GSK-3685032 via a specified route (e.g., subcutaneous injection) and schedule (e.g., twice daily for 28 days).[9][10]

-

Monitoring: Monitor tumor volume and the general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and biomarker assessment. The primary endpoint is often tumor growth inhibition or regression.

Signaling Pathway and Downstream Effects

The inhibition of DNMT1 by this compound sets off a cascade of events that ultimately leads to anti-tumor effects.

dot

The reactivation of tumor suppressor genes can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, the re-expression of immune-related genes and cancer-testis antigens can enhance the immunogenicity of tumors, potentially leading to an anti-tumor immune response.[9][11]

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy. Its novel, non-covalent, and selective inhibition of DNMT1 offers a more targeted approach to reversing aberrant DNA methylation in cancer. The data presented in this guide highlight its potent anti-tumor activity and favorable preclinical profile. Further investigation into this and similar next-generation DNMT1 inhibitors holds promise for the development of more effective and better-tolerated cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drughunter.com [drughunter.com]

- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]

- 11. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]

The DNMT1 Inhibitor (R)-GSK-3685032: A Technical Guide to its Mechanism and Impact on DNA Hypomethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GSK-3685032 is the R-enantiomer of GSK-3685032, a first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3] This technical guide provides an in-depth analysis of the effects of this compound on DNA hypomethylation, its mechanism of action, and its downstream consequences on gene expression and cancer cell proliferation. The document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's preclinical profile. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Visualizations of the core signaling pathway, experimental workflows, and logical relationships are provided to facilitate comprehension.

Introduction

DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. Dysregulation of DNA methylation is a hallmark of various diseases, including cancer.[4] DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. Its inhibition presents a promising therapeutic strategy for reactivating silenced tumor suppressor genes and inducing anti-tumor responses.

This compound has emerged as a potent and highly selective inhibitor of DNMT1.[2][5] Unlike traditional hypomethylating agents (HMAs) such as decitabine, which are nucleoside analogs that incorporate into DNA and cause toxicity, this compound is a non-nucleoside inhibitor with a more favorable safety profile.[3][4][6] This guide delves into the technical details of its mechanism and its profound effects on the cancer epigenome.

Mechanism of Action

This compound functions as a non-covalent, reversible inhibitor of DNMT1.[1][2] Its mechanism of action involves competing with the active-site loop of DNMT1, preventing it from engaging with hemi-methylated DNA during replication.[4] This selective inhibition of DNMT1's maintenance activity leads to a passive, replication-dependent loss of DNA methylation, resulting in global DNA hypomethylation.

Figure 1: Signaling pathway of this compound-induced DNA hypomethylation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GSK-3685032, the racemate of which this compound is the active enantiomer.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Cell Lines/Conditions | Reference |

| DNMT1 Inhibition (IC50) | 0.036 µM | Enzymatic Assay | [1][2][5] |

| Selectivity vs. DNMT3A/3L & DNMT3B/3L | >2500-fold | Enzymatic Assay | [5] |

| Median Growth Inhibition (IC50) | 0.64 µM | Panel of 51 hematologic cancer cell lines (6-day treatment) | [1][7] |

| DNMT1 Protein Expression Inhibition | Effective at 3.2-10,000 nM | 2-day treatment | [1][7] |

| Induction of Immune-Related Genes | Dose-dependent (10-10,000 nM) | 4-day treatment | [1] |

Table 2: In Vivo Anti-Tumor Activity

| Animal Model | Treatment Regimen | Key Findings | Reference |

| MV4-11 Xenograft Model | 1-45 mg/kg, s.c. twice daily for 28 days | Dose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg | [1][7] |

| SKM-1 Xenograft Model | 1-45 mg/kg, s.c. twice daily for 28 days | Dose-dependent tumor growth inhibition; clear regression at ≥30 mg/kg | [1][7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay

This protocol is a standard method for assessing the effect of this compound on cancer cell proliferation.

-

Cell Culture: Culture hematologic cancer cell lines (e.g., MV4-11) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well.

-

Treatment: Prepare a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 3 to 6 days.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot for DNMT1 Expression

This protocol details the assessment of DNMT1 protein levels following treatment.

-

Cell Lysis: Treat cells with varying concentrations of this compound for 48 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against DNMT1 (e.g., Abcam, #ab13537) overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin) as well.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

DNA Methylation Profiling (Infinium MethylationEPIC Array)

This protocol outlines the genome-wide assessment of DNA methylation changes.

-

Genomic DNA Extraction: Treat cells (e.g., MV4-11) with this compound (e.g., 400 nM) or vehicle for a specified time course (e.g., 1-4 days). Extract high-quality genomic DNA using a standard kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).

-

Bisulfite Conversion: Perform bisulfite conversion of 500 ng of genomic DNA using a kit (e.g., EZ DNA Methylation Kit, Zymo Research). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Array Hybridization: Hybridize the bisulfite-converted DNA to an Infinium MethylationEPIC BeadChip (Illumina) according to the manufacturer's protocol. This array contains over 850,000 probes interrogating CpG sites across the genome.

-

Scanning and Data Extraction: Scan the BeadChip using an Illumina iScan or HiScan system. Extract raw data (IDAT files) using the iScan Control Software.

-

Bioinformatics Analysis:

-

Process the raw IDAT files using the minfi package in R/Bioconductor.

-

Perform quality control checks and normalization (e.g., using subset-quantile within-array normalization, SWAN).

-

Calculate β-values (ranging from 0 for unmethylated to 1 for fully methylated) for each CpG site.

-

Identify differentially methylated probes (DMPs) between treated and control samples, applying statistical significance and effect size thresholds (e.g., adjusted p-value < 0.05 and a change in β-value > 0.2).

-

Figure 2: Experimental workflow for assessing the effects of this compound.

Logical Relationships and Downstream Consequences

The selective inhibition of DNMT1 by this compound sets off a cascade of events, leading to significant changes in the cellular landscape. The logical flow from target engagement to cellular phenotype is illustrated below.

Figure 3: Logical relationship of mechanism to downstream effects.

The primary consequence of DNMT1 inhibition is the widespread loss of DNA methylation.[1][4] This hypomethylation is particularly impactful at the promoter regions of genes that were previously silenced by hypermethylation, such as tumor suppressor genes.[8] Their subsequent transcriptional reactivation can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, the hypomethylation of transposable elements can lead to their expression, triggering a "viral mimicry" response that can activate innate immune pathways and contribute to anti-tumor immunity.

Conclusion

This compound is a highly selective and potent DNMT1 inhibitor that induces robust DNA hypomethylation, leading to transcriptional reprogramming and the inhibition of cancer cell growth. Its reversible, non-covalent mechanism and improved tolerability compared to traditional HMAs make it a valuable tool for epigenetic research and a promising candidate for cancer therapy.[4][9][10] This guide provides a foundational understanding of its preclinical characteristics, offering both the quantitative data and methodological insights necessary for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drughunter.com [drughunter.com]

- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical studies of (R)-GSK-3685032 in AML

An in-depth analysis of the preclinical data for (R)-GSK-3685032, a first-in-class, reversible, and selective inhibitor of DNA methyltransferase 1 (DNMT1), reveals its potential as a promising therapeutic agent for Acute Myeloid Leukemia (AML). Preclinical studies highlight its superior efficacy and improved tolerability compared to traditional hypomethylating agents like decitabine. This technical guide provides a comprehensive overview of the key preclinical findings, including quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound, also referred to as GSK3685032, is a potent and selective non-covalent inhibitor of DNMT1.[1][2][3] Unlike traditional nucleoside analogs such as decitabine and azacytidine, which are incorporated into DNA and form irreversible covalent bonds with DNMT enzymes, GSK3685032 acts through a distinct, reversible mechanism.[3][4] Crystallographic studies have shown that it competes with the active-site loop of DNMT1 for penetration into hemi-methylated DNA.[1][3] This selective inhibition of DNMT1's maintenance methylation function during DNA replication leads to a passive, time- and dose-dependent global DNA hypomethylation.[1][5]

The downstream consequences of this epigenetic reprogramming are robust transcriptional activation and the re-expression of silenced genes.[1][3] Notably, pathway analysis of genes upregulated by GSK3685032 treatment identified the activation of immune-related pathways, including interferon signaling, viral sensing, and antigen presentation, which is linked to the re-expression of human endogenous retroviruses (hERVs).[1][5] This mode of action avoids the DNA damage and associated toxicities seen with traditional hypomethylating agents, allowing for greater target engagement and a more potent anti-tumor response in preclinical AML models.[1][5]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound in AML Cell Lines

| Cell Line | Assay Type | Endpoint | Value | Citation |

| MOLM-16 | Cell Viability | EC50 | 5.461 to 7.349 nM | [6][7] |

| NB-4 | Cell Viability | EC50 | 5.461 to 7.349 nM | [6][7] |

| HEL 92.1.7 | Cell Viability | EC50 | 5.461 to 7.349 nM | [6][7] |

| HEL | Cell Viability | EC50 | 5.461 to 7.349 nM | [6][7] |

| EOL-1 | Cell Viability | EC50 | 5.461 to 7.349 nM | [6][7] |

| DNMT1 Enzyme | Enzymatic Assay | IC50 | 0.036 ± 0.001 µM | [7] |

| Note: There is a discrepancy in the reported units in the source material, with one source indicating nM and another µM. The nM range is more consistent with potent anti-cancer agents. |

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

| AML Model | Treatment | Dosing Schedule | Outcome | Citation |

| Mouse Model | This compound | 45 mg/kg | Complete tumor regression and significantly improved overall survival (50% vs. 10% with decitabine) | [7] |

| Xenograft Mouse Models | This compound | 1-45 mg/kg, subcutaneously, twice daily | More potent tumor growth inhibition and significantly longer survival benefit compared to decitabine | [5] |

| MV4-11 Xenograft | This compound | Subcutaneous, twice daily | Superior tumor regression compared to decitabine | [8] |

| SKM-1 Xenograft | This compound | Subcutaneous, twice daily | Superior tumor regression compared to decitabine | [8] |

Table 3: Synergistic Effects of this compound in Combination Therapy in AML Cell Lines

| Combination Agent | Target | Cell Lines | Effect | Citation |

| AZD-1390 | ATM | MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1 | Considerable synergistic effect, induced cell apoptosis, and inhibited cell growth | [6][7] |

| AZD-6738 | ATR | MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1 | Considerable synergistic effect, induced cell apoptosis, and inhibited cell growth | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assays (CCK-8)

-

Cell Culture: Human AML cell lines (MOLM-16, NB-4, HEL 92.1.7, HEL, EOL-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 50 mg/ml streptomycin, and 2 mmol/L glutamine at 37°C in a humidified CO2 incubator.[7]

-

Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound.

-

Incubation: The treated cells were incubated for a specified period (e.g., 3 to 6 days).[5]

-

CCK-8 Reagent Addition: 10 µL of CCK-8 solution was added to each well.

-

Incubation: Plates were incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[7] EC50 values were calculated from dose-response curves.

In Vivo AML Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NSG) were used. All studies were conducted in accordance with institutional animal care and use committee guidelines.[1]

-

Tumor Cell Implantation: Human AML cells (e.g., MV4-11 or SKM-1) were implanted subcutaneously into the flanks of the mice.[8]

-

Treatment Initiation: Once tumors reached a palpable size, animals were randomized into treatment and vehicle control groups.

-

Drug Administration: this compound was administered subcutaneously twice daily at specified doses (e.g., 1-45 mg/kg). Decitabine was administered intraperitoneally (e.g., three times weekly).[5][8]

-

Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and overall health were also monitored.[8]

-

Endpoint: Studies were terminated when tumors reached a predetermined size or at the end of the study period. For survival studies, animals were monitored until a defined endpoint was reached.[1]

RNA Sequencing (RNA-seq)

-

Cell Treatment: AML cells were treated with this compound (e.g., 400 nM) or vehicle control for various time points.[1]

-

RNA Extraction: Total RNA was isolated from the cells using a suitable RNA extraction kit.

-

Library Preparation: RNA-seq libraries were prepared from the extracted RNA according to the manufacturer's protocols.

-

Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform.

-

Data Analysis: Raw sequencing reads were processed, aligned to the human reference genome, and gene expression levels were quantified. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon treatment.[1] Pathway analysis was then conducted to identify enriched biological pathways.[1]

DNA Methylation Analysis (Infinium Methylation EPIC)

-

Genomic DNA Extraction: Genomic DNA was extracted from AML cells treated with this compound or vehicle control.[1]

-

Bisulfite Conversion: The extracted DNA was subjected to bisulfite conversion, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

-

Microarray Hybridization: The bisulfite-converted DNA was hybridized to the Infinium Methylation EPIC BeadChip.

-

Data Acquisition and Analysis: The BeadChip was scanned, and the methylation levels of over 850,000 CpG sites across the genome were determined. The data was then analyzed to identify changes in DNA methylation patterns following treatment.[1]

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to the preclinical study of this compound.

Caption: Mechanism of action of this compound in AML cells.

Caption: A typical experimental workflow for in vivo AML xenograft studies.

Caption: Key signaling pathways activated by this compound in AML.

References

- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. GSK-3685032 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 7. Suppression of DNMT1 combined with ATM or ATR inhibitor as a therapeutic combination of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (R)-GSK-3685032: An In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-GSK-3685032 is a potent, selective, and reversible non-covalent inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical enzyme inhibition assay and a cell-based global DNA methylation assay. Additionally, a summary of its inhibitory activity and a diagram of the DNMT1 signaling pathway are presented to facilitate further research and drug development efforts.

Introduction

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression, and its dysregulation is a hallmark of cancer.[5] DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[5] this compound is a first-in-class, non-nucleoside inhibitor that selectively targets DNMT1, leading to DNA hypomethylation and reactivation of tumor suppressor genes.[5] Its reversible, non-covalent binding mechanism offers a distinct advantage over traditional nucleoside analog inhibitors, which can cause toxicity through DNA incorporation.[5] These application notes provide standardized methods to assess the in vitro efficacy of this compound and similar compounds.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of this compound.

| Assay Type | Target | Cell Line(s) | Parameter | Value | Reference(s) |

| Biochemical Assay | DNMT1 | - | IC50 | 0.036 µM (36 nM) | [1][2][3][4][6] |

| Cell Growth Inhibition | Various Cancer Cells | 51 hematologic cancer cell lines (e.g., EOL-1, Ki-JK, MM.IR) | gIC50 (median) | 0.64 µM (after 6 days) | [2][3][6] |

| Cell Growth Inhibition | MV4-11 | MV4-11 | Time-dependent decrease in growth IC50 | Observed from 3 to 6 days | [2][6] |

Signaling Pathway

DNMT1 is a key effector in the DNA methylation pathway, responsible for maintaining methylation patterns on newly synthesized DNA strands during replication. Its activity is regulated by a complex interplay of protein-protein interactions and post-translational modifications.

Caption: DNMT1 regulatory and signaling pathway.

Experimental Protocols

Biochemical DNMT1 Enzyme Inhibition Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based assay to determine the IC50 value of this compound for DNMT1. The principle involves the methylation of a DNA substrate coated on a microplate by DNMT1, followed by detection of the methylated cytosines using a specific antibody.

Materials:

-

Recombinant human DNMT1 enzyme

-

This compound

-

S-adenosyl-L-methionine (SAM)

-

96-well microplate coated with a CpG-rich DNA substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/mL BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., Wash Buffer with 2% BSA)

-

Anti-5-methylcytosine (5-mC) primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.

-

Reaction Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted this compound or vehicle control to the respective wells.

-

Add 20 µL of recombinant DNMT1 enzyme (e.g., 5 ng/µL in Assay Buffer) to all wells except the "no enzyme" control.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of SAM (e.g., 50 µM in Assay Buffer).

-

-

Enzymatic Reaction: Incubate the plate at 37°C for 2 hours.

-

Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at room temperature.

-

Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted anti-5-mC antibody to each well and incubate for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Detection: Wash the plate five times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (10-30 minutes).

-

Measurement: Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Caption: Workflow for the DNMT1 biochemical inhibition assay.

Cell-Based Global DNA Methylation Assay (Bisulfite Sequencing)

This protocol outlines the assessment of global DNA methylation changes in a cancer cell line (e.g., MV4-11) following treatment with this compound, using bisulfite sequencing of repetitive elements (e.g., LINE-1) as a surrogate for global methylation status.

Materials:

-

MV4-11 acute myeloid leukemia cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Genomic DNA extraction kit

-

Bisulfite conversion kit

-

PCR primers for a repetitive element (e.g., LINE-1)

-

Taq polymerase and PCR reagents

-

Gel electrophoresis equipment

-

PCR product purification kit

-

Sanger sequencing service or next-generation sequencing platform

Procedure:

-

Cell Culture and Treatment:

-

Culture MV4-11 cells in complete medium.

-

Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a DMSO control for 4 days.

-

-

Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit.

-

Bisulfite Conversion:

-

Quantify the extracted DNA.

-

Perform bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

-

PCR Amplification:

-

Amplify a region of a repetitive element (e.g., LINE-1) from the bisulfite-converted DNA using specific primers.

-

Perform PCR with an appropriate annealing temperature and cycle number.

-

Verify the PCR product by gel electrophoresis.

-

-

Sequencing:

-

Purify the PCR product.

-

Sequence the purified product using Sanger sequencing or a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the obtained sequences to the reference sequence of the repetitive element.

-

Quantify the methylation level at each CpG site by calculating the ratio of cytosine reads (methylated) to the total of cytosine and thymine reads (methylated + unmethylated).

-

Compare the methylation levels between treated and control samples.

-

Caption: Workflow for cell-based global DNA methylation analysis.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound and other DNMT1 inhibitors. The biochemical assay allows for the precise determination of enzymatic inhibition, while the cell-based assay provides insights into the compound's effect on DNA methylation in a cellular context. These tools are essential for the preclinical evaluation and development of novel epigenetic therapies.

References

- 1. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple method for estimating global DNA methylation using bisulfite PCR of repetitive DNA elements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential Therapeutics Targeting Upstream Regulators and Interactors of EHMT1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Methods for Quantification of Global DNA Methylation | EpigenTek [epigentek.com]

- 6. epigentek.com [epigentek.com]

Application Notes and Protocols for Cell-Based Assays Using (R)-GSK-3685032

For Research Use Only.

Introduction

(R)-GSK-3685032 is a first-in-class, potent, and selective non-covalent reversible inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] DNMT1 is the key enzyme responsible for maintaining DNA methylation patterns during cell division.[5] Dysregulation of DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes.[5][6][7] this compound induces robust loss of DNA methylation, leading to transcriptional activation of previously silenced genes and inhibition of cancer cell growth.[1][2][3][6][7][8] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe its biological activity.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of DNMT1.[2] Unlike nucleoside analogs that are incorporated into DNA and form covalent adducts with DNMT enzymes, this compound is a non-covalent inhibitor.[1][3] Its mechanism of action is time-independent and reversible.[3] Inhibition of DNMT1 during DNA replication leads to a passive, replication-dependent demethylation of the newly synthesized DNA strand. This hypomethylation can result in the re-expression of genes previously silenced by hypermethylation, including tumor suppressor genes and immune-related genes.[1][9]

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the key quantitative data for this compound.

| Table 1: Biochemical Activity | |

| Target | DNMT1 |

| Inhibition Type | Non-covalent, Reversible, Time-independent |

| IC₅₀ | 0.036 µM (36 nM)[1][2][3] |

| Selectivity | >2,500-fold for DNMT1 over DNMT3A/3L and DNMT3B/3L[2][9] |

| Table 2: Cellular Activity in Cancer Cell Lines | |

| Cell Lines | Panel of 51 hematologic cancer cell lines (including leukemia, lymphoma, and multiple myeloma)[3][5][9] |

| Effect | Anti-proliferative, cytostatic effects[5] |

| Median Growth IC₅₀ (gIC₅₀) | 0.64 µM (after 6 days of treatment)[1][3][9] |

| Observed Effects | - Inhibition of DNMT1 protein expression[1][3]- DNA hypomethylation[1][10]- Increased transcription of immune-related genes[1][3][9] |

Signaling Pathway

The diagram below illustrates the mechanism of DNMT1 inhibition by this compound and its downstream consequences on gene expression.

Caption: Mechanism of this compound action.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (IC₅₀ Determination)

This protocol describes how to determine the concentration of this compound that inhibits 50% of cell growth (gIC₅₀) in a cancer cell line, for example, the human AML cell line MV4-11.

Materials:

-

This compound

-

MV4-11 cells (or other cancer cell line of interest)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

DMSO (for stock solution)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to make a 10 mM stock solution. Store at -20°C.

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range is 0.01 µM to 10 µM. Include a DMSO-only vehicle control.

-

Add 100 µL of the diluted compound solutions to the respective wells.

-

-

Incubation: Incubate the plate for 3 to 6 days at 37°C, 5% CO₂. A 6-day incubation is recommended to observe the maximal cytostatic effect.[1][3][5]

-

Measure Cell Viability:

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (as 100% viability).

-

Plot the normalized viability against the log-transformed concentration of this compound.

-

Calculate the gIC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Caption: Workflow for Cell Proliferation Assay.

Protocol 2: Western Blot for DNMT1 Protein Expression

This protocol is for assessing the effect of this compound on the expression level of DNMT1 protein. Treatment with a DNMT1 inhibitor can sometimes lead to the degradation of the DNMT1 protein.[1][3]

Materials:

-

This compound

-

Cancer cell line (e.g., MV4-11)

-

6-well cell culture plates

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-DNMT1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 48 hours.[1]

-

-

Protein Extraction:

-

Wash cells with cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-DNMT1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis:

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize DNMT1 band intensity to the β-actin band intensity.

-

Caption: Workflow for Western Blot Analysis.

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to measure changes in the expression of specific genes known to be regulated by DNA methylation (e.g., immune-related genes like CXCL11, IFI27, or tumor suppressor genes) following treatment with this compound.[1]

Materials:

-

This compound

-

Cancer cell line

-

6-well cell culture plates

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (for target and housekeeping genes)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with this compound (e.g., 400 nM) and a vehicle control for 4 days.[10]

-

RNA Extraction: Harvest cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for your target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]

- 4. drughunter.com [drughunter.com]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. GSK3685032 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. GSK3685032 (GSK-3685032) | DNMT1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: (R)-GSK-3685032 Treatment in MV4-11 Cell Line

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of (R)-GSK-3685032, a potent and selective DNA methyltransferase 1 (DNMT1) inhibitor, on the human acute myeloid leukemia (AML) cell line, MV4-11. Detailed protocols for key experiments are provided to enable replication and further investigation.

Introduction

This compound is a first-in-class, reversible, and non-covalent inhibitor of DNMT1.[1][2] Its high selectivity for DNMT1 over other DNA methyltransferases like DNMT3A and DNMT3B makes it a valuable tool for studying the specific roles of maintenance methylation in cancer biology.[3][4] The MV4-11 cell line, derived from a patient with AML, is characterized by a FLT3 internal tandem duplication (ITD) mutation and is widely used as a model for this leukemia subtype.[5] Treatment of MV4-11 cells with this compound leads to DNA hypomethylation, transcriptional activation of silenced genes, and ultimately, inhibition of cancer cell growth.[1][3][6]

Mechanism of Action

This compound functions by selectively binding to the active site of DNMT1, preventing it from methylating newly synthesized DNA strands during replication.[3] This leads to a passive loss of DNA methylation over successive cell divisions, resulting in the re-expression of tumor suppressor and immune-related genes that were epigenetically silenced.[1][4][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. GSK3685032 | DNA Methyltransferase | TargetMol [targetmol.com]

Application Notes and Protocols for In Vivo Xenograft Models with (R)-GSK-3685032

For Researchers, Scientists, and Drug Development Professionals

(R)-GSK-3685032 is a first-in-class, potent, and selective inhibitor of DNA methyltransferase 1 (DNMT1) .[1][2][3] It operates through a reversible, non-covalent mechanism, distinguishing it from traditional hypomethylating agents (HMAs) like decitabine and azacytidine, which are nucleoside analogs that incorporate into DNA and cause irreversible inhibition.[1][3][4][5] This novel mechanism of action contributes to its improved tolerability and superior efficacy in preclinical models, particularly in acute myeloid leukemia (AML).[2][3][4][5][6]

These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft models, including detailed protocols and quantitative data to guide researchers in their study design.

Mechanism of Action

This compound selectively inhibits DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns following DNA replication.[5][7] By binding to the active site of DNMT1, it prevents the methylation of newly synthesized DNA strands. This leads to a passive, replication-dependent demethylation of the genome. The consequence of this widespread hypomethylation is the reactivation of silenced tumor suppressor genes and the induction of an immune response through pathways like interferon signaling and viral mimicry.[4][5] This targeted epigenetic modulation results in cancer cell growth inhibition.[3][7][8]

References

- 1. drughunter.com [drughunter.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for (R)-GSK-3685032 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-GSK-3685032, a first-in-class, reversible, and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1), in preclinical mouse models. The protocols detailed below are based on established methodologies for evaluating its anti-tumor efficacy, particularly in models of acute myeloid leukemia (AML).

Mechanism of Action

This compound selectively inhibits DNMT1, the enzyme primarily responsible for maintaining DNA methylation patterns following DNA replication.[1][2] Unlike nucleoside analogs such as decitabine, GSK-3685032 does not incorporate into DNA and acts as a competitive inhibitor, displacing the DNMT1 active-site loop from hemi-methylated DNA.[2][3] This reversible inhibition leads to passive DNA demethylation during cell division, subsequent transcriptional activation of silenced genes, and ultimately, cancer cell growth inhibition.[1][4][5] Notably, this mechanism avoids the DNA damage and associated toxicities observed with traditional hypomethylating agents.[2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]